molecular formula C16H14F2N6O B2769978 1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea CAS No. 2034550-75-7

1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea

Cat. No.: B2769978
CAS No.: 2034550-75-7
M. Wt: 344.326
InChI Key: ZPPDQGDRWLOUJC-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the pyrazinyl group: This step involves the coupling of the pyrazole derivative with a pyrazine derivative using a suitable coupling reagent.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea would depend on its specific application. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-difluorophenyl)-3-(pyrazin-2-yl)urea: Lacks the methyl and pyrazole groups.

    1-(2,6-difluorophenyl)-3-(1H-pyrazol-5-yl)methyl)urea: Lacks the pyrazinyl group.

    1-(2,6-difluorophenyl)-3-((1-methyl-1H-pyrazol-5-yl)methyl)urea: Lacks the pyrazinyl group.

Uniqueness

1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea is unique due to the presence of both the pyrazinyl and pyrazole groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N6O/c1-24-10(7-13(23-24)14-9-19-5-6-20-14)8-21-16(25)22-15-11(17)3-2-4-12(15)18/h2-7,9H,8H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPDQGDRWLOUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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